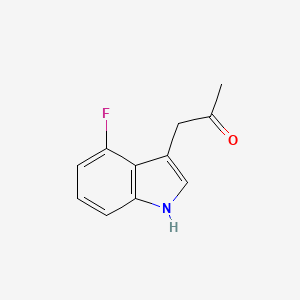
1-(4-fluoro-1H-indol-3-yl)propan-2-one
Overview
Description
1-(4-fluoro-1H-indol-3-yl)propan-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The presence of a fluorine atom in the indole ring enhances the compound’s chemical properties, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-fluoro-1H-indol-3-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroindole with propan-2-one under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-fluoro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Indole derivatives, including 1-(4-fluoro-1H-indol-3-yl)propan-2-one, have shown promise in biological studies. They are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine: The compound’s biological activity makes it a candidate for drug development. It has been explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-fluoro-1H-indol-3-yl)propan-2-one can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
1-(5-prenyl-1H-indol-3-yl)propan-2-one: This compound has a prenyl group instead of a fluorine atom, which may alter its biological activity and chemical properties.
1-(6-methoxy-5-prenyl-1H-indol-3-yl)propan-2-one: The presence of a methoxy group in addition to the prenyl group provides different chemical and biological characteristics.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound has a thiosemicarbazide group, which can enhance its antiviral activity.
The unique presence of the fluorine atom in this compound distinguishes it from other indole derivatives, potentially offering different biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(4-fluoro-1H-indol-3-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7(14)5-8-6-13-10-4-2-3-9(12)11(8)10/h2-4,6,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGKIWVXUJCOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


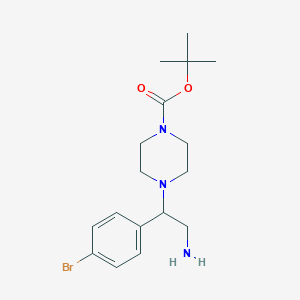
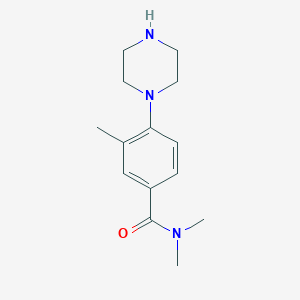
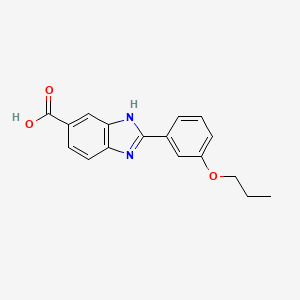
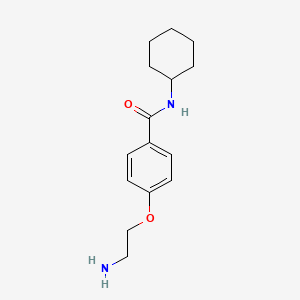
![Imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3073985.png)
![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)

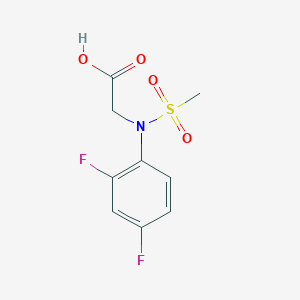
![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074040.png)
![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)
![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)
